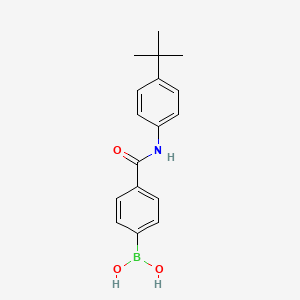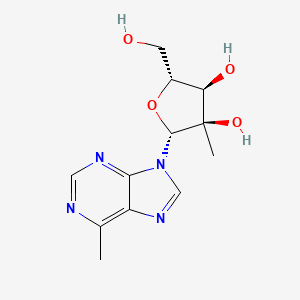
9-(2'-C-methyl-b-D-ribofuranosyl)6-methylpurine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(2’-C-methyl-b-D-ribofuranosyl)6-methylpurine: is a bioactive compound that belongs to the class of purine nucleosides. This compound has garnered significant attention due to its potent antiviral and antitumor properties. It is used in various scientific research fields, including biomedicine, to treat diseases by inhibiting viral replication and modulating immune responses.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2’-C-methyl-b-D-ribofuranosyl)6-methylpurine involves the condensation of 6-methylpurine with a ribofuranosyl derivative. The reaction typically requires a catalyst and is carried out under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Quality control measures are implemented to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the purine ring can be modified by introducing different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions include various derivatives of the original compound, which can have enhanced or altered biological activities .
科学研究应用
Chemistry: In chemistry, 9-(2’-C-methyl-b-D-ribofuranosyl)6-methylpurine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study cellular processes and molecular interactions. It serves as a tool to investigate the mechanisms of viral replication and the effects of antiviral agents.
Medicine: Medically, 9-(2’-C-methyl-b-D-ribofuranosyl)6-methylpurine has shown promise as an antiviral and antitumor agent. It is being investigated for its potential to treat various viral infections and certain types of cancer by inhibiting DNA synthesis and inducing apoptosis in malignant cells.
Industry: In the industrial sector, this compound is used in the development of pharmaceuticals and biotechnological products. Its ability to modulate immune responses makes it a valuable component in the formulation of therapeutic agents.
作用机制
The mechanism of action of 9-(2’-C-methyl-b-D-ribofuranosyl)6-methylpurine involves its incorporation into the DNA or RNA of viruses, leading to the inhibition of viral replication. This compound targets viral polymerases and other enzymes essential for nucleic acid synthesis. Additionally, it can induce apoptosis in cancer cells by interfering with DNA synthesis and repair mechanisms .
相似化合物的比较
- 9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine
- 9-(2-β-C-Methyl-β-D-ribofuranosyl)purine
Comparison: While all these compounds belong to the class of purine nucleosides, 9-(2’-C-methyl-b-D-ribofuranosyl)6-methylpurine is unique due to its specific methylation pattern, which enhances its antiviral and antitumor activities. The presence of the 2’-C-methyl group in the ribofuranosyl moiety distinguishes it from other similar compounds and contributes to its unique biological properties .
属性
分子式 |
C12H16N4O4 |
|---|---|
分子量 |
280.28 g/mol |
IUPAC 名称 |
(2R,3R,4R,5R)-5-(hydroxymethyl)-3-methyl-2-(6-methylpurin-9-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H16N4O4/c1-6-8-10(14-4-13-6)16(5-15-8)11-12(2,19)9(18)7(3-17)20-11/h4-5,7,9,11,17-19H,3H2,1-2H3/t7-,9-,11-,12-/m1/s1 |
InChI 键 |
XHWRGILBOVPBLO-COYOAVQYSA-N |
手性 SMILES |
CC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@]([C@@H]([C@H](O3)CO)O)(C)O |
规范 SMILES |
CC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


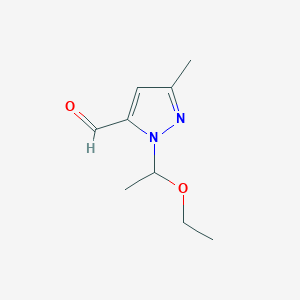
![N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11746535.png)
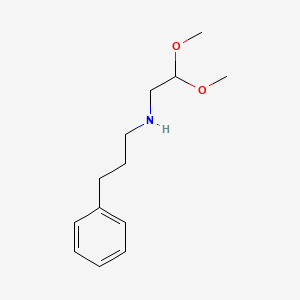
![2-({[1-(butan-2-yl)-1H-pyrazol-3-yl]amino}methyl)phenol](/img/structure/B11746554.png)
![3-{[(2,3-difluorophenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11746557.png)
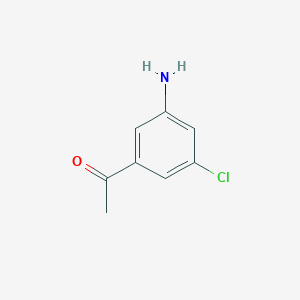
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11746568.png)
![2-(3-{[(5-fluorothiophen-2-yl)methyl]amino}-4-methyl-1H-pyrazol-1-yl)acetic acid](/img/structure/B11746577.png)

![[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine](/img/structure/B11746591.png)
![[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11746592.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11746596.png)
